(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and chlorination, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors in the body to exert its effects.
Modulating Enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Influencing Signal Transduction: Altering signal transduction pathways to produce desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-(2-Chlorophenyl)butanoic acid: A structurally related compound without the amino group.
3-Amino-4-phenylbutanoic acid: A similar compound without the chlorine atom.
Uniqueness
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and chlorine functional groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
270596-36-6 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(3S)-3-amino-4-(2-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
URIOIHMVAXZFMB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl |
SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl |
Origin of Product |
United States |
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